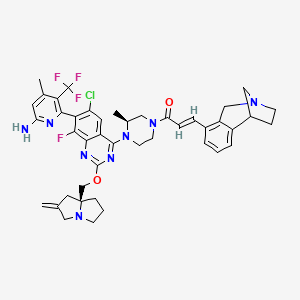
SiR-PEG4-Maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SiR-PEG4-Maleimide, also known as silicon rhodamine-polyethylene glycol4-Maleimide, is a fluorescent dye with strong cell permeability and high specificity. It is characterized by its dark red near-infrared fluorescence, which makes it highly suitable for biological imaging applications. The compound has good biocompatibility and is used extensively in various scientific research fields due to its stable and lasting fluorescence signals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG4-Maleimide involves the conjugation of silicon rhodamine with polyethylene glycol (PEG) and maleimide. The maleimide group reacts with thiol groups in proteins or other biomolecules to form stable thioether bonds. The reaction typically occurs at pH 6.5-7.5, where the maleimide group is highly reactive towards free sulfhydryls .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the careful control of reaction conditions, such as temperature, pH, and solvent composition, to achieve high yields and purity. The final product is purified using techniques like chromatography and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
SiR-PEG4-Maleimide primarily undergoes substitution reactions where the maleimide group reacts with thiol groups to form thioether bonds. This reaction is highly specific and occurs without the need for additional catalysts .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine residues in proteins.
Conditions: The reaction is typically carried out at pH 6.5-7.5 to ensure high reactivity of the maleimide group towards thiols.
Major Products
The major product of the reaction between this compound and thiol-containing compounds is a stable thioether bond, which links the silicon rhodamine dye to the target molecule. This conjugation results in a fluorescently labeled biomolecule that can be used for various imaging applications .
Applications De Recherche Scientifique
SiR-PEG4-Maleimide is widely used in scientific research due to its unique properties:
Chemistry: Used in the synthesis of fluorescently labeled compounds for various analytical applications.
Biology: Employed in live-cell imaging to study cellular processes and protein localization.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes for quality control and research purposes
Mécanisme D'action
The mechanism of action of SiR-PEG4-Maleimide involves the formation of a stable thioether bond between the maleimide group and thiol groups in target molecules. This reaction is highly specific and occurs without the need for additional catalysts. The resulting conjugate retains the fluorescent properties of the silicon rhodamine dye, allowing for the visualization of the labeled biomolecule in various imaging applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzocyclooctyne-PEG4-Maleimide: Another fluorescent dye with similar applications in bioorthogonal chemistry and imaging.
Methyltetrazine-PEG4-Maleimide: Used for labeling thiol-containing compounds and has similar reaction conditions.
Uniqueness
SiR-PEG4-Maleimide stands out due to its near-infrared fluorescence, which provides better optical stability and longer-lasting signals compared to traditional dyes. Its strong cell permeability and high specificity make it particularly suitable for long-term fluorescence imaging in live cells .
Propriétés
Formule moléculaire |
C41H50N4O9Si |
|---|---|
Poids moléculaire |
770.9 g/mol |
Nom IUPAC |
3',7'-bis(dimethylamino)-N-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C41H50N4O9Si/c1-43(2)29-8-11-32-35(26-29)55(5,6)36-27-30(44(3)4)9-12-33(36)41(32)34-25-28(7-10-31(34)40(49)54-41)39(48)42-15-17-50-19-21-52-23-24-53-22-20-51-18-16-45-37(46)13-14-38(45)47/h7-14,25-27H,15-24H2,1-6H3,(H,42,48) |
Clé InChI |
ITIIMKCDPXFTFY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCN6C(=O)C=CC6=O)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



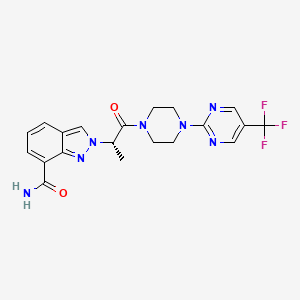
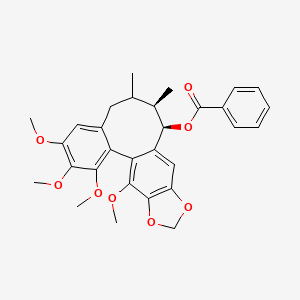
![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12368317.png)
![2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12368325.png)


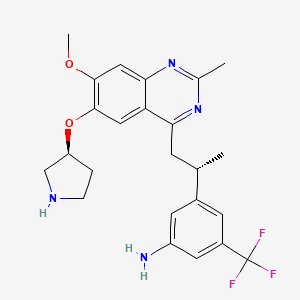
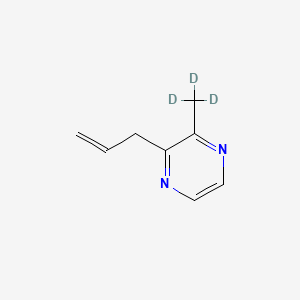
![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)

